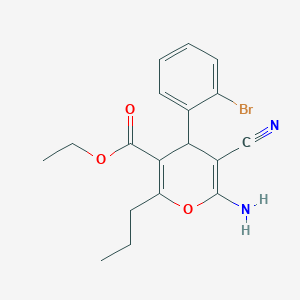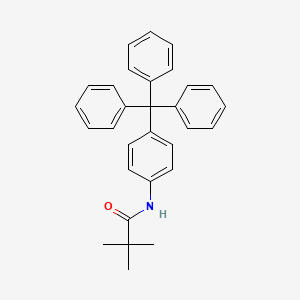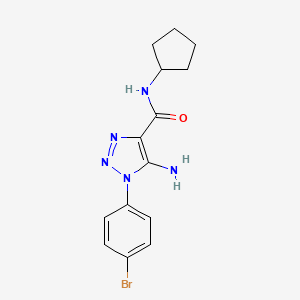
ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as this compound and has a molecular formula of C19H20BrN3O3.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate is not fully understood. However, it is believed that this compound acts by inhibiting the activity of specific enzymes and proteins that are involved in the progression of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate in lab experiments include its high potency and specificity for certain enzymes and proteins. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate. These include:
1. Further research on the mechanism of action of this compound to fully understand its potential applications in various diseases.
2. Development of more efficient synthesis methods to produce this compound in larger quantities.
3. Investigation of the potential toxicity of this compound and the development of safer derivatives.
4. Exploration of the potential applications of this compound in the treatment of other diseases.
Conclusion
In conclusion, this compound is a promising compound that has shown significant potential in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
Méthodes De Synthèse
The synthesis of ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate involves a multi-step process that includes the reaction of 2-bromoacetophenone with ethyl cyanoacetate, followed by the reaction of the resulting product with propylamine. The final product is obtained by the reaction of the intermediate product with 2,4-pentanedione.
Applications De Recherche Scientifique
Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-3-7-14-16(18(22)23-4-2)15(12(10-20)17(21)24-14)11-8-5-6-9-13(11)19/h5-6,8-9,15H,3-4,7,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAXZJAPBIXNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5145737.png)
![ethyl 1-(2-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5145738.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5145746.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5145754.png)

![4-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B5145763.png)
![2-chloro-N-{1-[1-(3-phenylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5145772.png)

![3-(2-furylmethyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5145789.png)

![ethyl (2,6-dichloro-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5145795.png)

![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5145802.png)
![bis[3-(4-morpholinylsulfonyl)phenyl]methanone](/img/structure/B5145805.png)